

An In-depth Technical Guide to the Physical and Chemical Properties of Triphenylarsine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triphenylarsine (AsPh₃), an organoarsenic compound, is a colorless, crystalline solid widely utilized as a ligand in coordination chemistry and as a reagent in organic synthesis.[1] Its unique electronic and steric properties make it a valuable tool in catalysis and the development of new materials. This guide provides a comprehensive overview of the physical and chemical properties of **triphenylarsine**, including detailed experimental protocols and spectral analyses, to support its application in research and development.

Physical Properties

Triphenylarsine is a stable solid under standard conditions. A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of Triphenylarsine

Property	Value	Reference(s)
Molecular Formula	C18H15AS	[1][2]
Molar Mass	306.24 g/mol	[1][2]
Appearance	Colorless to white crystalline solid	[1][2]
Melting Point	58-61 °C	[1]
Boiling Point	373 °C at 760 mmHg	[1]
Density	1.22 - 1.395 g/cm ³	[1]
Solubility	Insoluble in water. Soluble in diethyl ether, benzene, and methanol. Slightly soluble in ethanol.	[1]
Crystal Structure	Pyramidal	[1]
As-C Bond Distance	1.942–1.956 Å	[1]
C-As-C Bond Angle	99.6–100.5°	[1]

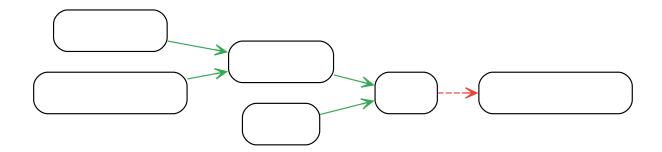
Chemical Properties and Reactivity

Triphenylarsine exhibits a rich and diverse chemistry, primarily centered around the arsenic atom. It readily undergoes oxidation, forms coordination complexes with various metals, and can be utilized in a range of organic transformations.

Oxidation

Triphenylarsine is readily oxidized to **triphenylarsine** oxide by common oxidizing agents such as hydrogen peroxide.[1]

Click to download full resolution via product page


Oxidation of **Triphenylarsine** to **Triphenylarsine** Oxide.

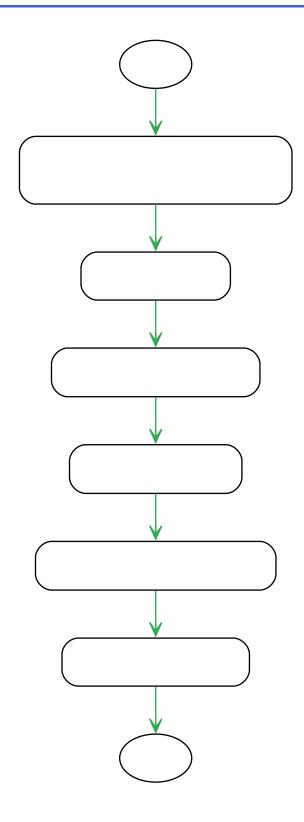
Coordination Chemistry

As a soft ligand, **triphenylarsine** forms stable complexes with a variety of transition metals, influencing their catalytic activity and stability.

Reaction with Alkyl Halides (Arsa-Wittig Reaction)

Triphenylarsine reacts with activated alkyl halides to form arsonium salts, which can then react with aldehydes to produce olefins in a manner analogous to the Wittig reaction.[3]

Click to download full resolution via product page


Simplified workflow of the Arsa-Wittig reaction.

Experimental ProtocolsSynthesis of Triphenylarsine

Triphenylarsine can be synthesized via a Wurtz-like reaction of arsenic trichloride with chlorobenzene and sodium.

Experimental Workflow:

Click to download full resolution via product page

Workflow for the synthesis of **Triphenylarsine**.

Detailed Protocol:

- In a three-necked flask equipped with a reflux condenser and a dropping funnel, add sodium metal to dry benzene.
- A mixture of arsenic trichloride and chlorobenzene is added dropwise to the sodium suspension.
- The reaction mixture is refluxed for several hours.
- After cooling, the mixture is filtered to remove the precipitated sodium chloride.
- The solvent is removed from the filtrate by distillation under reduced pressure.
- The crude triphenylarsine is purified by recrystallization from hot ethanol to yield colorless crystals.[4]

Oxidation of Triphenylarsine to Triphenylarsine Oxide

Detailed Protocol:

- Dissolve triphenylarsine in a suitable solvent such as acetone.
- · Cool the solution in an ice bath.
- Add hydrogen peroxide (30% aqueous solution) dropwise with stirring.
- After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.
- Remove the solvent under reduced pressure.
- The resulting solid is recrystallized from a suitable solvent system (e.g., ethyl acetate/hexane) to give pure triphenylarsine oxide.[5]

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (in CDCl₃): The proton NMR spectrum of **triphenylarsine** typically shows a multiplet in the aromatic region.

• δ 7.2-7.5 ppm (m, 15H): This multiplet corresponds to the fifteen aromatic protons of the three phenyl groups.

¹³C NMR (in CDCl₃): The carbon NMR spectrum provides more detailed structural information.

• δ ~128-134 ppm: Multiple signals in this region correspond to the different carbon environments within the phenyl rings (ipso, ortho, meta, and para carbons).

Infrared (IR) Spectroscopy

The IR spectrum of **triphenylarsine** is characterized by absorptions corresponding to the vibrations of the phenyl groups and the As-C bond.

Table 2: Key IR Absorptions of Triphenylarsine

Wavenumber (cm ⁻¹)	Assignment	Intensity
~3050	Aromatic C-H stretch	Medium
~1575	Aromatic C=C stretch	Medium-Strong
~1480, ~1430	Aromatic C=C stretch	Strong
~1070	In-plane C-H bend	Medium
~735, ~690	Out-of-plane C-H bend	Strong
~460	As-C stretch	Medium

Safety and Handling

Triphenylarsine is a toxic and environmentally hazardous substance.[1][6]

GHS Hazard Statements:

H301: Toxic if swallowed.[1][6]

• H331: Toxic if inhaled.[1][6]

• H410: Very toxic to aquatic life with long lasting effects.[1][7]

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][7]
- P273: Avoid release to the environment.[1]
- P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
 [1][7]
- P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Handling and Storage:

- Handle in a well-ventilated area, preferably in a fume hood.[8]
- Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8]
- Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.
- In case of spills, avoid generating dust and clean up using appropriate procedures for hazardous materials.

Applications in Drug Development

While **triphenylarsine** itself is not used as a therapeutic agent due to its toxicity, its derivatives and complexes have been investigated for potential medicinal applications. The ability of arsenic compounds to interact with biological molecules, particularly proteins, has led to research into their use as enzyme inhibitors and anticancer agents. The **triphenylarsine** scaffold provides a versatile platform for the design and synthesis of novel organoarsenic compounds with potential therapeutic properties.

Conclusion

Triphenylarsine is a compound of significant interest in both academic and industrial research. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an

invaluable reagent and ligand. A thorough understanding of its characteristics, handling procedures, and synthetic applications is crucial for its safe and effective use in the laboratory. This guide provides a foundational resource for researchers, scientists, and drug development professionals working with this important organoarsenic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Triphenylarsine Wikipedia [en.wikipedia.org]
- 2. TRIPHENYLARSINE(603-32-7) 1H NMR spectrum [chemicalbook.com]
- 3. Synthesis of olefins via a Wittig reaction mediated by triphenylarsine PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Triphenylarsine oxide—hydrogen peroxide adduct Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 6. Triphenylarsine | C18H15As | CID 11773 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cpachem.com [cpachem.com]
- 8. gelest.com [gelest.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Properties of Triphenylarsine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b046628#physical-and-chemical-properties-of-triphenylarsine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com